molecular formula C13H12N2 B5873722 (4-isopropylbenzylidene)malononitrile CAS No. 26088-83-5

(4-isopropylbenzylidene)malononitrile

Cat. No. B5873722
CAS RN: 26088-83-5
M. Wt: 196.25 g/mol
InChI Key: DYJYUYXFBQWCCU-UHFFFAOYSA-N
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Description

(4-isopropylbenzylidene)malononitrile, commonly known as CS gas, is a chemical compound that is widely used as a riot control agent. It was first synthesized in 1928 and has since been used by law enforcement agencies around the world. CS gas is a potent irritant that causes temporary discomfort and incapacitation.

Scientific Research Applications

Detection and Analysis of Malononitrile

  • Malononitrile derivatives, including (4-isopropylbenzylidene)malononitrile, are studied for their applications in detecting and analyzing cyanide in water. For instance, 2–(4–hydroxybenzylidene)malononitrile and 2–[4–(dimethylamino)benzylidene]malononitrile have been synthesized for use as optical devices in anionic detection, exhibiting high selectivity in detecting CN− in aqueous media (Schramm et al., 2016).

Development of Fluorescent Probes

  • A ratiometric fluorescent probe has been developed for the detection of malononitrile in both organic and aqueous phases. This application utilizes the reactivity of malononitrile to provide a fast response, high sensitivity, and selectivity in detection, making it an effective tool for environmental and biological monitoring (Gong et al., 2021).

Chemical Synthesis and Organic Chemistry

  • Malononitrile and its derivatives, including (4-isopropylbenzylidene)malononitrile, are widely used in the synthesis of pharmaceuticals, pesticides, solvatochromic dyes, and organic semiconductors. Their unique reactivity makes them valuable in organic chemistry, surpassing other CH-acids like malonic and cyanoacetic esters (Hassan & Elmaghraby, 2015).

Photophysical Characteristics

  • Studies on malononitrile derivatives have revealed their strong intramolecular charge transfer absorption bands and fluorescence emissions. These properties are crucial for applications in materials science, particularly in developing materials with non-linear optical properties (Zhao et al., 2007).

Nonlinear Optical Properties

  • Derivatives of malononitrile are being researched for their potential in enhancing the molecular orientation properties of polymeric photorefractive composites. These studies aim to improve the electro-optic responses and photorefractive grating buildup rates of these materials (Choi et al., 2018).

properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10(2)13-5-3-11(4-6-13)7-12(8-14)9-15/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYUYXFBQWCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209831
Record name 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26088-83-5
Record name 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26088-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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